Methyl 4-ethoxy-2,6-difluorobenzoate
Description
Overview of Fluorinated Benzoates in Modern Organic Synthesis and Materials Science
Fluorinated benzoates are a class of organic compounds that have garnered considerable attention in modern chemical research. The incorporation of fluorine atoms into the benzoate (B1203000) structure can lead to unique physicochemical properties. In organic synthesis, these compounds serve as versatile intermediates for the preparation of more complex molecules. The presence of fluorine can influence the reactivity of the benzoate ring and the ester group, enabling selective chemical transformations.
In the realm of materials science, fluorinated benzoates are integral to the development of advanced materials. A notable application is in the field of liquid crystals. The introduction of fluorine substituents can modulate the mesomorphic properties of these materials, influencing their phase transition temperatures and stability. bldpharm.comscbt.com For instance, studies have shown that lateral and terminal fluoro-substitution in benzoate-based liquid crystals can impact their smectic and nematic phases. bldpharm.comsigmaaldrich.comresearchgate.net The high electronegativity and low surface energy of fluorine also contribute to desirable properties such as thermal stability and specific intermolecular interactions. researchgate.net
Significance of Difluorinated Aromatic Scaffolds in Chemical Innovation
Difluorinated aromatic scaffolds are of paramount importance in chemical innovation, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on an aromatic ring can profoundly affect a molecule's biological activity. This is due to fluorine's ability to alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. tcichemicals.comnih.gov
The strategic fluorination of bioactive compounds is a widely used approach to modulate the stability and efficiency of pharmaceutical drugs. tcichemicals.com Many FDA-approved drugs contain fluorinated aromatic moieties, highlighting the significance of these scaffolds in medicinal chemistry. tcichemicals.comnih.gov Furthermore, difluorinated aromatic compounds are utilized as key intermediates in the synthesis of organic semiconductors and other functional materials where precise control over electronic properties is crucial. biosynth.com The development of novel methods for the synthesis of these scaffolds remains an active area of research. sigmaaldrich.com
Research Trajectories for Methyl 4-ethoxy-2,6-difluorobenzoate in Academia and Industry
While specific research on this compound is limited, its structural features suggest several potential research trajectories in both academic and industrial settings.
Academic Research:
Novel Synthesis Methods: Academic research could focus on developing efficient and stereoselective methods for the synthesis of this compound and its derivatives.
Intermediate for Bioactive Molecules: The compound could serve as a key building block for the synthesis of novel bioactive molecules. Researchers might explore its use in creating new pharmaceutical or agrochemical candidates.
Physical Organic Chemistry Studies: The specific substitution pattern of this compound makes it an interesting subject for studies on the effects of fluorine and ethoxy groups on the reactivity and electronic properties of the benzene (B151609) ring.
Industrial Applications:
Pharmaceuticals: In the pharmaceutical industry, this compound could be a valuable intermediate for the development of new drugs. Its difluorinated nature could enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Materials Science: Similar to other fluorinated benzoates, this compound could be investigated for its potential use in the formulation of liquid crystals, polymers, and other advanced materials with tailored properties. sigmaaldrich.com
Agrochemicals: The agrochemical industry might explore its use in creating new herbicides, fungicides, or pesticides, where the presence of fluorine can enhance efficacy and environmental stability. sigmaaldrich.com
Data Tables
Table 1: Properties of Related Difluorobenzoate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |
| Methyl 2,6-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 203-204 | 1.281 | 1.476 | 13671-00-6 sigmaaldrich.com |
| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 128-129 | 1.384 | 1.484 | 106614-28-2 |
| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.16 | 210 | 1.146 | 1.486 | 451-46-7 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethoxy-2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNQECCLYIUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228849 | |
| Record name | Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351668-30-8 | |
| Record name | Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351668-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Ethoxy 2,6 Difluorobenzoate
Established Synthetic Routes to Methyl 4-ethoxy-2,6-difluorobenzoate
Established methods for the synthesis of this compound rely on classical organic reactions, providing reliable and well-documented pathways to the target molecule.
Esterification Strategies from 4-ethoxy-2,6-difluorobenzoic Acid Precursors
A direct and fundamental approach to this compound involves the esterification of 4-ethoxy-2,6-difluorobenzoic acid. The Fischer-Speier esterification is a common method employed for this transformation. nih.govresearchgate.netmasterorganicchemistry.com This acid-catalyzed reaction typically utilizes an excess of methanol (B129727), which serves as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the continuous removal of water, often through azeotropic distillation. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the ester.
A typical laboratory-scale procedure would involve refluxing a solution of 4-ethoxy-2,6-difluorobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by extraction and subsequent distillation or crystallization.
| Reactants | Reagents & Conditions | Product | Typical Yield |
| 4-ethoxy-2,6-difluorobenzoic acid, Methanol | H₂SO₄ (catalytic), Reflux | This compound | High |
Etherification Approaches for Introduction of the 4-Ethoxy Moiety
An alternative strategy involves the introduction of the ethoxy group at the C4 position of a pre-existing methyl benzoate (B1203000) derivative. The Williamson ether synthesis is a classic and versatile method for this purpose. youtube.comresearchgate.net This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
In the context of synthesizing this compound, the starting material would be Methyl 4-hydroxy-2,6-difluorobenzoate. This precursor is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide ion. The subsequent reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), affords the desired product. The reaction temperature is typically maintained at an elevated level to ensure a reasonable reaction rate.
| Starting Material | Reagents & Conditions | Intermediate | Product |
| Methyl 4-hydroxy-2,6-difluorobenzoate | 1. NaOH or K₂CO₃; 2. Ethyl iodide or Diethyl sulfate, Acetone or DMF, Heat | Sodium or Potassium 4-(methoxycarbonyl)-3,5-difluorophenoxide | This compound |
A variation of this approach has been demonstrated in the synthesis of a structurally similar compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, where methyl 4-hydroxy-3,5-dimethoxybenzoate was reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone at 70°C for 24 hours, achieving a 90% yield. researchgate.netsigmaaldrich.com This highlights the general applicability of the Williamson ether synthesis for such transformations.
Halogen-Exchange and Fluorination Techniques on Benzoate Derivatives
Although less commonly reported for this specific compound, halogen-exchange reactions, such as the Halex reaction, and direct fluorination methods represent potential synthetic pathways. These methods are particularly useful when the corresponding chloro- or bromo- precursors are more readily available. However, the direct fluorination of an aromatic ring can be challenging and often requires specialized reagents and conditions to control regioselectivity and prevent over-fluorination. Similarly, a nucleophilic aromatic substitution of a chlorine or bromine atom with fluoride (B91410) can be difficult on an electron-rich aromatic ring unless activated by strongly electron-withdrawing groups. No specific literature examples for the direct application of these techniques to produce this compound were found in the reviewed sources.
Utilization of Bromo- and Other Halo-difluorobenzoate Intermediates
A highly effective and frequently employed route to this compound is through the nucleophilic aromatic substitution of a halogen, typically bromine, from a suitable precursor. Methyl 4-bromo-2,6-difluorobenzoate is a key intermediate in this approach. nih.govnih.gov The bromine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the two fluorine atoms and the methyl ester group.
The reaction is typically carried out by treating Methyl 4-bromo-2,6-difluorobenzoate with sodium ethoxide in a suitable solvent. The sodium ethoxide can be prepared in situ by reacting sodium metal or sodium hydride with an excess of ethanol (B145695), which can also serve as the reaction solvent. The mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by gas chromatography (GC) or TLC. After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.
| Starting Material | Reagents & Conditions | Product |
| Methyl 4-bromo-2,6-difluorobenzoate | Sodium ethoxide, Ethanol, Heat | This compound |
Novel and Green Synthesis Pathways for this compound
Recent advancements in organic synthesis have focused on the development of more efficient, sustainable, and environmentally friendly methods. Catalytic approaches are at the forefront of these innovations.
Catalytic Approaches in this compound Synthesis
Modern catalytic methods, particularly those involving transition metals like palladium and copper, offer powerful alternatives for the formation of the C-O bond in the final product. These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods.
Palladium-catalyzed C-O coupling reactions, a variant of the Buchwald-Hartwig amination, can be employed to form the ether linkage. In this approach, an aryl halide (or triflate) is coupled with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of Methyl 4-bromo-2,6-difluorobenzoate with ethanol in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like a biarylphosphine, and a base. mdpi.com
Copper-catalyzed C-O coupling reactions, often referred to as Ullmann condensations, provide another catalytic route. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often with a ligand, and a base. Recent developments have led to copper-catalyzed etherification reactions that can proceed at room temperature. The reaction of Methyl 4-bromo-2,6-difluorobenzoate with ethanol in the presence of a copper(I) or copper(II) salt and a suitable ligand, such as a diamine or phenanthroline derivative, would be a viable catalytic pathway to the target molecule.
| Starting Material | Catalyst System | Reagents & Conditions | Product |
| Methyl 4-bromo-2,6-difluorobenzoate | Palladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligand | Ethanol, Base (e.g., NaOtBu) | This compound |
| Methyl 4-bromo-2,6-difluorobenzoate | Copper catalyst (e.g., CuI) + Ligand | Ethanol, Base (e.g., K₂CO₃) | This compound |
These catalytic methods are areas of active research, and the development of more efficient and robust catalyst systems is an ongoing endeavor in the field of organic synthesis.
Multi-component Reactions and Convergent Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core scaffold or introduce key functionalities in a convergent manner.
For instance, a hypothetical convergent synthesis could involve the preparation of a key fluorinated building block, which is then coupled with other components. A plausible MCR approach could be a variation of the Passerini or Ugi reaction to assemble a precursor molecule. The Passerini reaction, for example, combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. asianpubs.org While not directly yielding the target ester, such reactions are powerful for rapidly building molecular complexity. asianpubs.org
A potential, albeit theoretical, multi-component strategy for a related structure could involve the reaction of a suitably substituted fluorinated aldehyde, an isocyanide, and a precursor to the ethoxy group. However, the direct application to this compound is speculative and would require significant research and development.
More practically, a convergent synthesis would involve the separate synthesis of key fragments followed by their assembly. For example, 2,6-difluoro-4-hydroxybenzoic acid could be synthesized and then esterified and etherified in the final steps. This approach, while not a true MCR, still offers a convergent pathway to the final product.
The following table outlines a conceptual multi-component reaction for a related fluorinated compound, illustrating the general principles.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product Fragment |
| 2,6-Difluorobenzaldehyde | Ethyl Isocyanoacetate | Phenol | Ugi-type Reaction | Precursor with ester and amide functionalities |
| Indane-1,2,3-trione | Isocyanide | 4-Fluorobenzoic acid | Passerini Reaction | Fluorine-containing α-acyloxycarboxamide |
This table presents a conceptual framework for MCRs in the synthesis of complex fluorinated molecules and does not represent a direct synthesis of the target compound.
Chemoenzymatic and Biocatalytic Routes (Theoretical Exploration)
The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, chemoenzymatic and biocatalytic routes remain largely theoretical but hold significant promise.
Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. dntb.gov.uaresearchgate.net A potential biocatalytic approach could involve the lipase-catalyzed esterification of 4-ethoxy-2,6-difluorobenzoic acid with methanol. This reaction would likely be carried out in a non-aqueous solvent to shift the equilibrium towards the ester product. The use of an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), could facilitate catalyst recovery and reuse, a key advantage in industrial processes. researchgate.net
Another theoretical biocatalytic step could be the enzymatic O-alkylation of a 4-hydroxy-2,6-difluorobenzoate precursor with an ethyl group donor. While less common than esterifications, some enzymes, such as O-methyltransferases, can perform such transformations, although their substrate scope for unnatural substrates may be limited.
The advantages of a biocatalytic approach include mild reaction conditions (ambient temperature and pressure), high selectivity (chemo-, regio-, and enantioselectivity), and reduced environmental impact. nih.gov However, challenges such as enzyme stability in organic solvents and the potential for low reaction rates would need to be addressed through enzyme engineering and process optimization. researchgate.netnih.gov
The following table outlines a theoretical chemoenzymatic route for the synthesis of this compound.
| Reaction Step | Substrate | Reagent | Biocatalyst | Potential Advantages |
| Esterification | 4-ethoxy-2,6-difluorobenzoic acid | Methanol | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, catalyst reusability |
| Etherification | Methyl 4-hydroxy-2,6-difluorobenzoate | Ethylating Agent | O-Alkyltransferase (hypothetical) | High regioselectivity, green chemistry |
This table represents a theoretical exploration of chemoenzymatic routes and is not based on experimentally verified processes for the target compound.
Advanced Reaction Optimizations and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of reaction parameters, efficiency, and cost-effectiveness.
Process Chemistry Development for Efficient Production
Process chemistry focuses on developing robust, safe, and economical synthetic processes. For this compound, key considerations would include the choice of starting materials, catalysts, and reaction conditions to maximize yield and minimize waste.
The synthesis of fluorinated aromatic compounds often involves harsh reagents and conditions. For example, the Balz-Schiemann reaction, a classical method for introducing fluorine, involves the thermal decomposition of diazonium fluoroborates, which can be hazardous on a large scale. orgsyn.org Modern methods, such as palladium-catalyzed fluorination of arylboronic acids or triflates, offer milder alternatives. organic-chemistry.org A process development chemist would aim to replace hazardous reagents with safer, more environmentally benign alternatives.
Continuous flow chemistry presents a promising technology for the scale-up of reactions involving hazardous intermediates or exothermic processes. nih.gov By performing reactions in a continuous flow reactor, better control over temperature, pressure, and reaction time can be achieved, leading to improved safety and product consistency. nih.gov
The following table summarizes key considerations for the process chemistry development of a hypothetical synthesis of this compound.
| Process Parameter | Laboratory Scale | Industrial Scale Consideration | Rationale |
| Fluorinating Agent | Diazonium salts (Balz-Schiemann) | Palladium-catalyzed fluorination | Improved safety and milder conditions |
| Solvent | Dichloromethane, Chloroform | Greener solvents (e.g., 2-MeTHF, CPME) | Reduced environmental impact and toxicity |
| Purification | Column chromatography | Crystallization, Distillation | Cost-effectiveness and scalability |
| Reaction Setup | Batch reactor | Continuous flow reactor | Enhanced safety, better process control |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Ethoxy 2,6 Difluorobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to confirm the connectivity and spatial arrangement of the atoms within Methyl 4-ethoxy-2,6-difluorobenzoate.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethoxy and methoxy (B1213986) groups, as well as the aromatic protons. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), coupled to each other. The methoxy group (-O-CH₃) would appear as a singlet. The aromatic region would display a characteristic pattern for the two equivalent protons on the benzene (B151609) ring, which would appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at a characteristic downfield shift. Signals for the aromatic carbons would be split due to coupling with the directly attached fluorine atoms (C-F coupling). The carbons of the ethoxy and methoxy groups would appear in the upfield region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, a single resonance would be expected for the two equivalent fluorine atoms, which would be coupled to the adjacent aromatic protons.
Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Aromatic-H | Predicted triplet | - | - |
| Methoxy-H (ester) | Predicted singlet | - | - |
| Ethoxy-CH₂ | Predicted quartet | - | - |
| Ethoxy-CH₃ | Predicted triplet | - | - |
| Carbonyl-C | - | Predicted singlet | - |
| Aromatic-C (C-F) | - | Predicted doublet | - |
| Aromatic-C (C-H) | - | Predicted triplet | - |
| Aromatic-C (C-O) | - | Predicted singlet | - |
| Aromatic-C (C-C=O) | - | Predicted singlet | - |
| Methoxy-C (ester) | - | Predicted singlet | - |
| Ethoxy-CH₂-C | - | Predicted singlet | - |
| Ethoxy-CH₃-C | - | Predicted singlet | - |
| Fluorine | - | - | Predicted triplet |
Note: This table represents predicted data based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. sdsu.edu For instance, it would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduyoutube.com It would be used to definitively assign the signals of the protonated carbons in the molecule, such as those in the ethoxy, methoxy, and aromatic moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations between the methoxy protons and the carbonyl carbon, and between the ethoxy protons and the aromatic carbon at position 4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It would be instrumental in confirming the spatial arrangement of the substituents on the aromatic ring, for example, by showing a correlation between the methoxy protons and the aromatic protons at positions 3 and 5.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. By analyzing the masses of these fragments, the fragmentation pathways of the molecule can be elucidated, providing valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the methoxy group, the ethoxy group, or a molecule of carbon monoxide from the ester functionality.
Predicted Fragmentation Data for this compound
| Fragment Ion | Proposed Structure |
| [M - OCH₃]⁺ | Loss of the methoxy radical |
| [M - CH₂CH₃]⁺ | Loss of the ethyl radical from the ethoxy group |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Note: This table presents plausible fragmentation pathways. The actual fragmentation will depend on the ionization technique and conditions used.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, the C-O stretching of the ether and ester linkages, and the C-F stretching of the fluorinated aromatic ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound (Predicted)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1740 | ~1720-1740 |
| C-O Stretch (Ether/Ester) | ~1250-1300 | ~1250-1300 |
| C-F Stretch | ~1100-1200 | ~1100-1200 |
| Aromatic C=C Stretch | ~1580-1620 | ~1580-1620 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for analyzing molecules containing chromophores—functional groups that absorb light in the UV or visible range. libretexts.orgshu.ac.uk The absorption of this electromagnetic radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgyoutube.com In organic molecules, the most common and analytically useful transitions involve the excitation of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. shu.ac.uk These n → π* and π → π* transitions typically occur in unsaturated systems, making UV-Vis spectroscopy ideal for studying compounds like this compound. youtube.com
The principal chromophore in this compound is the substituted benzene ring. The aromatic system contains a conjugated π-electron system, which gives rise to intense π → π* transitions. libretexts.org Furthermore, the oxygen atoms of the ester and ethoxy groups possess non-bonding electron pairs (n-electrons). This allows for lower energy n → π* transitions. youtube.com The absorption peaks for these transitions typically fall within the experimentally accessible region of 200–700 nm. shu.ac.uk
The electronic transitions are summarized in the table below:
| Transition Type | Involved Orbitals | Description | Expected Molar Absorptivity (ε) |
| π → π | An electron from a π bonding orbital is excited to a π antibonding orbital. | These transitions are characteristic of aromatic and other unsaturated systems and are typically high in intensity. | 1,000 to 10,000 L mol⁻¹ cm⁻¹ shu.ac.uk |
| n → π | An electron from a non-bonding orbital (e.g., on an oxygen atom) is excited to a π antibonding orbital. | These transitions are "forbidden" and thus have a much lower intensity compared to π → π* transitions. | 10 to 100 L mol⁻¹ cm⁻¹ shu.ac.uk |
Substituents on the benzene ring, such as the fluorine atoms and the ethoxy group, can shift the wavelength of maximum absorption (λ_max) and modify the intensity of the absorption bands. While specific experimental UV-Vis data for this compound is not detailed in the available literature, analysis of its structure indicates that it will exhibit characteristic absorptions in the UV region due to these electronic transitions.
X-ray Crystallography for Solid-State Structure Determination
While a specific, complete single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, analysis of closely related structures allows for an informed discussion of its expected solid-state characteristics.
Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that provides precise data about the crystal's internal lattice, including the unit cell dimensions and the arrangement of molecules, known as crystal packing. fzu.czcarleton.edu The data obtained from SCXRD allows for the refinement of the crystal structure, revealing how individual molecules come together to form the bulk material. researchgate.net
Based on studies of analogous substituted benzoates, a hypothetical set of crystallographic parameters for this compound can be proposed. For instance, related compounds often crystallize in monoclinic or triclinic space groups. researchgate.netresearchgate.net
Illustrative Crystallographic Data for Analogous Benzoate (B1203000) Derivatives
| Parameter | Ethyl 2,6-dimethoxybenzoate researchgate.net | Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net |
| Formula | C₁₁H₁₄O₄ | C₁₃H₁₆O₆ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.3561(4) | 12.180(3) |
| b (Å) | 10.1584(5) | 13.813(4) |
| c (Å) | 13.5681(7) | 7.842(2) |
| α (°) | 99.239(4) | 90 |
| β (°) | 99.580(4) | 93.917(4) |
| γ (°) | 101.996(4) | 90 |
| Volume (ų) | 1077.54(10) | 1316.2(6) |
| Z (molecules/unit cell) | 4 | 4 |
Crystal packing in such structures is dictated by a balance of intermolecular forces that direct the assembly of molecules into a stable, repeating three-dimensional network. fzu.cz The fluorinated exterior of the title compound may lead to specific packing motifs driven by weak intermolecular interactions. acs.org
The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In the case of this compound, these would primarily include weak C–H···O and C–H···F hydrogen bonds, as well as potential halogen bonding involving the fluorine atoms.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.net Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net
Hypothetical Hirshfeld Surface Contact Percentages for this compound (Based on analyses of similar fluorinated and ester compounds nih.govresearchgate.netnih.gov)
| Contact Type | Contributing Atoms | Expected Contribution | Description |
| H···H | Hydrogen···Hydrogen | ~30-50% | Represents the large, relatively neutral surface area of the molecule. researchgate.net |
| C···H/H···C | Carbon···Hydrogen | ~20-30% | Arises from contacts between the edges of aromatic rings and methyl/ethyl groups. nih.gov |
| F···H/H···F | Fluorine···Hydrogen | ~15-25% | Indicates weak C–H···F hydrogen bonding. nih.gov |
| O···H/H···O | Oxygen···Hydrogen | ~5-10% | Represents weak C–H···O hydrogen bonds involving the ester and ether oxygen atoms. nih.gov |
| F···F | Fluorine···Fluorine | ~1-5% | Weak halogen-halogen interactions. nih.gov |
The conformation of a molecule in the solid state describes the spatial arrangement of its atoms, particularly the rotation around single bonds. In this compound, the key conformational features are the orientations of the methyl ester and ethoxy groups relative to the plane of the difluorobenzene ring.
Computational Chemistry and Theoretical Investigations of Methyl 4 Ethoxy 2,6 Difluorobenzoate
Quantum Chemical Calculations on Electronic Structure and Stability
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry and predict the vibrational frequencies of Methyl 4-ethoxy-2,6-difluorobenzoate are currently available. Such studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation and find the lowest energy conformation of the molecule. The resulting data would provide insights into bond lengths, bond angles, and dihedral angles. A frequency calculation would confirm the structure as a true minimum on the potential energy surface and allow for the theoretical prediction of its infrared and Raman spectra.
There is no available research that employs ab initio or post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to investigate the electronic properties of this compound. These higher-level computational methods would offer a more accurate description of electron correlation and could be used to calculate properties like ionization potential, electron affinity, and electronic energies with high precision.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been published. Similarly, an analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is not present in the scientific literature. This analysis would be crucial for understanding the compound's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.
Reaction Mechanism Modeling and Transition State Analysis
No computational studies have been reported on the modeling of reaction mechanisms involving this compound. Such research would involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies to elucidate the pathways of its formation or subsequent reactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
There are no theoretical predictions of the spectroscopic parameters for this compound. Computational methods, such as GIAO (Gauge-Including Atomic Orbital) for NMR chemical shifts and Time-Dependent DFT (TD-DFT) for UV-Vis absorption spectra, have not been applied to this molecule in any published research. These predictions would be invaluable for interpreting experimental spectroscopic data.
Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Benzoates
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of chemicals with their physicochemical characteristics. In the context of fluorinated benzoates, such as this compound, QSPR studies are instrumental in predicting various properties without the need for extensive experimental measurements. This approach is particularly valuable for designing novel compounds with desired characteristics and for assessing the environmental fate and impact of existing ones.
The core principle of QSPR lies in the hypothesis that the physical, chemical, and biological properties of a molecule are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop mathematical models that predict a particular property of interest. These models are typically developed using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms.
For fluorinated benzoates, QSPR models can be developed to predict a wide array of properties. These include, but are not limited to:
Physicochemical Properties: Boiling point, melting point, vapor pressure, and water solubility. These are crucial for understanding the environmental distribution of the compound.
Lipophilicity: The octanol-water partition coefficient (logP) is a key parameter in assessing a compound's potential for bioaccumulation. The toxicity of benzoic acids to various organisms has been shown to be related to their partition coefficients. nih.gov
Electronic Properties: Ionization potential, electron affinity, and dipole moment, which influence the molecule's reactivity and intermolecular interactions.
Thermodynamic Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity. nih.gov
Spectroscopic Properties: Predicting spectral characteristics (e.g., in NMR or IR) can aid in the identification and characterization of these compounds.
The development of a robust QSPR model involves several key steps: data set selection, molecular descriptor calculation, variable selection, model generation, and rigorous validation. The quality and predictive power of the model are highly dependent on the choice of molecular descriptors. For fluorinated benzoates, relevant descriptors can be categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms of a certain type (e.g., fluorine, oxygen), and counts of specific functional groups.
Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges. nih.govresearchgate.net For substituted benzoic acids, descriptors derived from density functional theory, such as chemical potential and Fukui functions, have been used to analyze gas phase acidity. semanticscholar.orgnih.gov
To illustrate the data that would be used in a QSPR study of fluorinated benzoates, the following table presents some experimental properties of related compounds. A QSPR model would aim to predict these properties for new, unmeasured compounds like this compound based on their calculated molecular descriptors.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Methyl 2,6-difluorobenzoate | 13671-00-6 | C₈H₆F₂O₂ | 172.13 | 203-204 | 1.281 | 1.476 |
| Methyl 2,4-difluorobenzoate | 106614-28-2 | C₈H₆F₂O₂ | 172.13 | 128-129 | 1.384 | 1.484 |
| Sodium Benzoate (B1203000) | 532-32-1 | C₇H₅NaO₂ | 144.10 | >450 | - | - |
A hypothetical QSPR study for a series of fluorinated benzoates, including this compound, would involve calculating a range of molecular descriptors for each compound. The table below provides an example of the types of descriptors that would be computed.
| Compound Name | Molecular Weight | LogP (calculated) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Methyl 2,6-difluorobenzoate | 172.13 | 2.15 | -9.87 | -1.23 | 2.54 |
| This compound | 216.18 | 2.85 | -9.55 | -0.98 | 3.12 |
| Methyl 2,4-difluorobenzoate | 172.13 | 2.15 | -9.91 | -1.35 | 1.89 |
Note: The values for LogP, HOMO energy, LUMO energy, and dipole moment for the listed compounds are hypothetical and for illustrative purposes only. Actual values would be determined through computational chemistry software.
By establishing a statistically significant relationship between the descriptors in the second table and the experimental properties in the first, a predictive QSPR model can be constructed. This model could then be used to estimate the properties of this compound and other related fluorinated benzoates for which experimental data is unavailable.
Reactivity and Chemical Transformations of Methyl 4 Ethoxy 2,6 Difluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobenzene Ring
The presence of two electron-withdrawing fluorine atoms, ortho to the ester group, and an electron-donating ethoxy group para to the ester, creates a complex substitution pattern for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms activate the ring towards nucleophilic attack, a common feature in polyfluoroarene chemistry.
While specific kinetic studies on Methyl 4-ethoxy-2,6-difluorobenzoate are not extensively documented in publicly available literature, the principles of SNAr on analogous difluorobenzene derivatives can provide insights. In general, the rate of SNAr reactions is dependent on the nature of the nucleophile, the solvent, and the electronic and steric environment of the aromatic ring.
For 1-X-2,4-difluorobenzene derivatives, the regioselectivity of nucleophilic attack is influenced by the directing effect of the 'X' substituent. While this compound has a different substitution pattern, the underlying principles of stabilizing the intermediate Meisenheimer complex are the same. The attack of a nucleophile at either C-2 or C-6 would lead to the displacement of a fluoride (B91410) ion. The regioselectivity would be determined by the relative stability of the resulting anionic intermediate.
Computational studies on other fluoroarenes have shown that the site of nucleophilic attack can be predicted by analyzing the relative stabilities of the isomeric σ-complex intermediates.
Table 1: Predicted Regioselectivity in SNAr Reactions of an Analogous 1-alkoxy-2,6-difluorobenzene system
| Nucleophile | Predicted Major Product | Rationale |
| Alkoxide (e.g., NaOMe) | Substitution at C-2 or C-6 | The relative stability of the Meisenheimer complex would be the determining factor. |
| Amine (e.g., Piperidine) | Substitution at C-2 or C-6 | Steric hindrance from the ortho ester group could play a role in directing the nucleophile. |
Note: This table is predictive and based on general principles of SNAr reactions, not on direct experimental data for this compound.
The ethoxy group at the C-4 position is an electron-donating group (EDG) through resonance (+M effect) and an electron-withdrawing group (EWG) through induction (-I effect). The resonance effect increases the electron density at the ortho (C-3 and C-5) and para (C-1, relative to the ethoxy group) positions. This deactivates the ring towards nucleophilic attack compared to a non-alkoxylated difluorobenzene.
Conversely, the methyl ester group at the C-1 position is an electron-withdrawing group (-M and -I effects), which activates the ring towards nucleophilic attack, particularly at the ortho (C-2 and C-6) and para (C-4) positions. The two fluorine atoms are also strongly electron-withdrawing (-I effect), further activating the ring.
The combined electronic effects of these substituents create a push-pull system. The ester and fluorine groups activate the C-2 and C-6 positions for nucleophilic attack. The ethoxy group, while generally deactivating, can influence the regioselectivity. The interplay between these electronic effects and steric hindrance from the ortho ester and fluorine atoms will ultimately determine the outcome of SNAr reactions.
Reactions Involving the Ester Moiety
The methyl ester group of this compound is susceptible to common transformations of carboxylic acid esters.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-ethoxy-2,6-difluorobenzoic acid, is expected to be challenging under standard conditions due to steric hindrance. The two ortho-fluorine atoms sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions.
Studies on other sterically hindered methyl benzoates have shown that forcing conditions, such as high temperatures or strong acids/bases, are often required for efficient hydrolysis. For instance, the hydrolysis of methyl 2,4,6-trimethylbenzoate is significantly slower than that of methyl benzoate (B1203000). It is plausible that the hydrolysis of this compound would follow a similar trend.
Transesterification, the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst, would also be subject to similar steric hindrance effects.
Table 2: Comparison of Relative Hydrolysis Rates for Methyl Benzoate and a Sterically Hindered Analogue
| Compound | Relative Rate of Basic Hydrolysis (approx.) |
| Methyl Benzoate | 1 |
| Methyl 2,4,6-trimethylbenzoate | << 0.01 |
| This compound | Predicted to be significantly slower than Methyl Benzoate |
Note: The relative rate for this compound is a qualitative prediction based on steric analogy.
The methyl ester group can be reduced to a primary alcohol, (4-ethoxy-2,6-difluorophenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). acs.orgmasterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters. libretexts.org
The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of methoxide and a second hydride addition to the intermediate aldehyde.
Electrophilic Aromatic Substitution Reactions on the Benzoate Ring
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of the existing substituents. The available positions for substitution are C-3 and C-5.
Ethoxy group (-OEt): This is a strongly activating, ortho-, para-directing group due to its +M effect. It will direct incoming electrophiles to the positions ortho to it, which are C-3 and C-5.
Methyl ester group (-CO₂Me): This is a deactivating, meta-directing group due to its -M and -I effects. It will direct incoming electrophiles to the positions meta to it, which are also C-3 and C-5.
Fluorine atoms (-F): Halogens are deactivating but ortho-, para-directing. wikipedia.org The two fluorine atoms at C-2 and C-6 will direct incoming electrophiles to the positions ortho and para to them. The position para to the C-2 fluorine is C-5, and the position para to the C-6 fluorine is C-3.
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution for this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₂CH₃ | C-4 | Activating (+M > -I) | Ortho, Para (to C-3, C-5) |
| -CO₂CH₃ | C-1 | Deactivating (-M, -I) | Meta (to C-3, C-5) |
| -F | C-2, C-6 | Deactivating (-I > +M) | Ortho, Para (to C-3, C-4, C-5) |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halogen Sites
The fluorine atoms on the aromatic ring of this compound are generally poor leaving groups in traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. The high strength of the C-F bond makes oxidative addition to a low-valent metal center, a key step in these catalytic cycles, challenging.
However, advancements in catalysis have led to methods for the activation of C-F bonds. While no specific examples for this compound are documented, related difluorinated aromatic compounds have been shown to undergo such reactions under specialized conditions. These typically involve the use of highly active catalysts, often featuring electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), and sometimes require harsher reaction conditions. For a hypothetical Suzuki coupling, one might expect the use of a strong base and a catalyst system designed for C-F activation.
Hypothetical Suzuki-Miyaura Coupling Data Table
| Entry | Aryl/Vinyl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | N/A |
| 2 | 4-Tolylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane | 120 | N/A |
| 3 | Vinylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 100 | N/A |
| Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available. |
Functionalization of the Ethoxy Side Chain
The ethoxy group (-OCH₂CH₃) on this compound offers a site for chemical modification. The ether linkage is generally stable but can be cleaved under harsh conditions, for instance, using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This would yield the corresponding phenol (B47542), 4-hydroxy-2,6-difluorobenzoate, a versatile intermediate for further functionalization.
Alternatively, the benzylic-like protons on the methylene (B1212753) group of the ethoxy moiety could potentially undergo radical halogenation under specific conditions, although this is less common for ethoxy groups compared to, for example, benzylic positions.
Radical Reactions and Photochemistry of the Compound
The photochemical behavior of fluorinated benzoates can involve transformations of the ester group or reactions involving the aromatic ring. While specific studies on this compound are not readily found, aromatic esters can undergo photo-Fries rearrangement or other photochemical reactions upon UV irradiation. The presence of fluorine atoms can influence the photostability and the reaction pathways of the molecule. For instance, the fluorine substituents may affect the energy levels of the excited states and the susceptibility to radical attack. Radical reactions could potentially be initiated at the ethoxy side chain under appropriate conditions, for example, using radical initiators like AIBN.
Supramolecular Interactions and Self-Assembly Research
The electronic properties of this compound make it an interesting candidate for studies in supramolecular chemistry. The electron-withdrawing fluorine atoms create a quadrupole moment on the aromatic ring, which can lead to favorable interactions with other molecules. These non-covalent interactions can include halogen bonding, where the fluorine atoms act as halogen bond acceptors, and π-stacking interactions, which are influenced by the fluorine substitution pattern.
The interplay of these interactions could potentially be exploited in the design of self-assembling systems and in crystal engineering. The ethoxy and methyl ester groups also provide sites for hydrogen bonding, further directing the formation of supramolecular architectures.
Advanced Applications of Methyl 4 Ethoxy 2,6 Difluorobenzoate in Materials Science and Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Fluorinated benzoates are recognized for their utility as intermediates in organic synthesis. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain reactions, while the ester and ether functional groups provide sites for further chemical modification. However, specific documented instances of Methyl 4-ethoxy-2,6-difluorobenzoate serving as a key intermediate in the synthesis of complex organic molecules are not readily found in current research literature.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The synthesis of heterocyclic compounds often involves the use of functionalized aromatic precursors. In principle, the fluorine atoms on the benzene (B151609) ring of this compound could be susceptible to nucleophilic aromatic substitution, paving the way for the construction of various heterocyclic systems. For instance, reaction with a dinucleophile could potentially lead to the formation of a new ring fused to the benzene ring. However, no specific studies demonstrating the use of this compound as a precursor for advanced heterocyclic compounds or scaffolds have been published.
Building Block for Optoelectronic Materials
The development of materials for optoelectronic applications frequently involves the incorporation of fluorinated aromatic moieties. Fluorine atoms can enhance properties such as thermal stability and solubility, and can influence the electronic characteristics of a molecule. While the structure of this compound contains the necessary components—a fluorinated benzene ring—that are often found in optoelectronic materials, there is no direct evidence in the scientific literature of its specific use as a building block for such materials.
Contributions to Fluorine Chemistry and Design of Novel Fluorinated Building Blocks
The primary contribution of this compound to fluorine chemistry is its existence as a commercially available, functionalized fluorinated building block. The strategic placement of two fluorine atoms, an ethoxy group, and a methyl ester group on a benzene ring provides a unique starting material for synthetic chemists.
The development of novel fluorinated building blocks is a crucial area of research, as these compounds are vital for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. The synthesis of compounds like this compound itself represents a contribution to the library of available fluorinated starting materials. However, there are no specific research articles that detail the use of this compound to design and synthesize other, more complex novel fluorinated building blocks.
Development of Functional Materials and Liquid Crystals
The incorporation of fluorinated groups is a well-established strategy in the design of functional materials, particularly liquid crystals. The high electronegativity and small size of fluorine atoms can lead to materials with desirable properties such as high polarity and specific mesophase behaviors.
Integration into Ferroelectric Nematic Liquid Crystal Systems
Ferroelectric nematic liquid crystals are a state of matter characterized by the polar ordering of molecules, leading to a net electric polarization. The design of molecules for these systems often involves the creation of a strong dipole moment. The structure of this compound, with its two fluorine atoms and an ethoxy group, possesses a dipole moment. In principle, this molecule could be a component in a liquid crystal mixture. However, a review of the literature on ferroelectric nematic liquid crystals does not show any studies that have incorporated this compound into such systems. Research in this area tends to focus on more complex, specifically designed mesogens.
Applications in Material Composite Blocks
Fluorinated compounds can be used as additives or building blocks in the creation of composite materials to enhance properties like chemical resistance, thermal stability, and surface properties. While theoretically possible, there is no available research that demonstrates the application of this compound in material composite blocks.
Ligand Design and Coordination Chemistry utilizing the Benzoate (B1203000) Scaffold
The benzoate scaffold, a common motif in coordination chemistry, offers a versatile platform for designing ligands for metal complexes. The specific substitutions on the benzene ring of this compound, namely the two fluorine atoms and the ethoxy group, can influence the electronic and steric properties of the resulting ligand, thereby tuning the characteristics of the metal complexes it forms.
The coordination of such a ligand to a metal center would typically occur through the carboxylate group, which can be generated by the hydrolysis of the methyl ester. The fluorine and ethoxy substituents would then play a crucial role in modulating the properties of the resulting metal complex.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes using a ligand derived from this compound would likely involve the initial hydrolysis of the ester to the corresponding carboxylic acid, 4-ethoxy-2,6-difluorobenzoic acid. This acid could then be reacted with a suitable metal salt in a process known as a metathesis reaction. The general scheme for such a synthesis is as follows:
Hydrolysis: The methyl ester is converted to the carboxylate anion.
Complexation: The carboxylate is reacted with a metal salt (e.g., chloride, nitrate, acetate) in a suitable solvent. The choice of solvent is critical to ensure the solubility of the reactants and the precipitation of the product or a byproduct.
The reaction conditions, such as temperature, pH, and reaction time, would need to be optimized for each specific metal to achieve the desired coordination compound. The stoichiometry of the reactants would determine the nuclearity and geometry of the resulting complex.
Table 1: Potential Metal Complexes and Their Theoretical Geometries
| Metal Ion | Potential Complex Formula | Plausible Coordination Geometry |
| Cu(II) | [Cu(O₂CC₆H₂F₂OEt)₂] | Mononuclear, e.g., paddle-wheel dimer |
| Zn(II) | [Zn(O₂CC₆H₂F₂OEt)₂(H₂O)₂] | Octahedral |
| Mn(II) | [Mn(O₂CC₆H₂F₂OEt)₂(H₂O)₂] | Octahedral |
| Co(II) | [Co(O₂CC₆H₂F₂OEt)₂(H₂O)₂] | Octahedral |
| Ni(II) | [Ni(O₂CC₆H₂F₂OEt)₂(H₂O)₂] | Octahedral |
Exploration of Catalytic Properties of Derived Complexes
Metal complexes derived from benzoate ligands are known to exhibit catalytic activity in a variety of organic transformations. The electronic properties imparted by the fluoro and ethoxy substituents on the benzoate ligand could influence the catalytic performance of the corresponding metal complexes.
The electron-withdrawing nature of the fluorine atoms would make the carboxylate a weaker donor, which could, in turn, increase the Lewis acidity of the metal center. This enhanced Lewis acidity can be beneficial for catalyzing reactions such as:
Lewis acid-catalyzed reactions: Including Diels-Alder reactions, Friedel-Crafts acylations, and aldol (B89426) condensations.
Oxidation catalysis: The electron-deficient metal center might be more receptive to changes in oxidation state, a key feature for many oxidation catalysts.
Polymerization reactions: As initiators for ring-opening polymerization of lactones or other cyclic monomers.
Table 2: Potential Catalytic Applications of Derived Metal Complexes
| Reaction Type | Potential Catalyst (M = Metal) | Rationale |
| Aldol Condensation | [M(O₂CC₆H₂F₂OEt)n] | Enhanced Lewis acidity of the metal center. |
| Oxidation of Alcohols | [M(O₂CC₆H₂F₂OEt)n] | Modulation of the metal's redox potential. |
| Ring-Opening Polymerization | [M(O₂CC₆H₂F₂OEt)n] | Tunable initiator for polyester (B1180765) synthesis. |
Note: This table presents potential applications based on the general principles of catalysis. Experimental validation is required.
Analytical Methodologies for Research Oriented Characterization of Methyl 4 Ethoxy 2,6 Difluorobenzoate
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone for assessing the purity of Methyl 4-ethoxy-2,6-difluorobenzoate and for real-time monitoring of its synthesis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, its inherent volatility makes it a suitable candidate for GC analysis. The technique is particularly useful for monitoring the progress of esterification reactions, allowing for the quantification of reactants, intermediates, and the final product. scielo.brresearchgate.net
A Flame Ionization Detector (FID) is commonly employed for quantitative analysis due to its robustness and linear response to a wide range of organic compounds. When using GC-FID, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. For fluorinated aromatic esters, a mid-polarity capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is often effective. researchgate.net
Key operational parameters for a hypothetical GC-FID analysis are outlined below:
| Parameter | Value/Type | Purpose |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation of components. |
| Stationary Phase | 5% Phenylmethylpolysiloxane | Offers selectivity for aromatic and fluorinated compounds. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive detection of organic analytes. |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
This table represents a typical starting point for method development and may require optimization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. For this compound, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is typically used for quantification, as the benzene (B151609) ring in the molecule absorbs UV light. The selection of an appropriate wavelength, usually around the absorbance maximum of the analyte (e.g., 254 nm), ensures high sensitivity. myfoodresearch.comresearchgate.net
A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from its precursors (e.g., 2,6-difluorobenzoic acid) and other potential impurities. ekb.eg
A representative set of HPLC conditions for the analysis of benzoate (B1203000) esters is provided below:
| Parameter | Value/Type | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides an acidic environment to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient | 50% B to 95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 254 nm | Detects the aromatic ring in the compound. |
This table is illustrative; specific conditions must be optimized for the particular sample matrix and analytical goals.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
For unambiguous identification of this compound and characterization of unknown impurities, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry (MS) are indispensable. rsc.org
GC-MS combines gas chromatography with a mass spectrometer. As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern is a molecular fingerprint that allows for confident structural elucidation. nih.govepa.gov This is particularly valuable for distinguishing between isomers that may have identical retention times in GC alone.
LC-MS couples liquid chromatography with mass spectrometry, often using electrospray ionization (ESI) to generate ions from the eluting compounds. nih.gov This technique is highly sensitive and can be used to analyze a wide range of compounds, including those that are not amenable to GC. s4science.at LC-MS/MS, which involves two stages of mass analysis, provides even greater selectivity and is the gold standard for trace analysis and structural confirmation of complex molecules in various matrices. vu.edu.au
Advanced Spectrophotometric Quantification in Research Contexts
While chromatography is the primary tool for separation and quantification, spectrophotometric methods can offer a rapid and cost-effective means for determining the concentration of this compound in solution, particularly in research contexts where a pure sample is being analyzed. researchgate.net
These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the aromatic ring in this compound results in a characteristic UV absorbance spectrum. By measuring the absorbance at a specific wavelength (λmax), the concentration can be determined using a calibration curve prepared from standards of known concentration.
In some research applications, derivatization reactions are used to enhance the spectrophotometric signal or shift it to a more convenient wavelength. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a chromogenic reagent. documentsdelivered.com
Future Research Directions and Perspectives
Exploration of Unconventional Reactivity and Catalysis
The electron-withdrawing nature of the two fluorine atoms at the ortho positions significantly influences the reactivity of the aromatic ring and the ester group in Methyl 4-ethoxy-2,6-difluorobenzoate. Future research could delve into unconventional reactivity patterns. For instance, the ortho-fluoro substituents are known to facilitate certain catalytic reactions, such as transition metal-catalyzed decarboxylations in related benzoate (B1203000) compounds. Investigating the behavior of this compound in similar catalytic cycles could reveal novel synthetic pathways. Furthermore, the interplay between the electron-donating ethoxy group and the withdrawing fluorine atoms could lead to unique reactivity in electrophilic and nucleophilic aromatic substitution reactions, a domain ripe for exploration. researchgate.net The development of catalytic systems that selectively activate specific C-H or C-F bonds in the molecule could unlock new functionalization strategies. cas.cnchinesechemsoc.org
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of novel molecules in drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. synplechem.com Future work could focus on incorporating this compound as a building block in such systems. Its physical properties, likely a liquid or low-melting solid, could make it amenable to the fluid-handling systems common in automated synthesizers. Developing standardized reaction protocols for this compound, for example, in amide bond formations or cross-coupling reactions, would enable its use in generating large libraries of derivatives for biological or materials screening. The use of flow microreactors could also be explored for the synthesis and subsequent modification of this compound, offering enhanced control over reaction conditions and safety, which is particularly relevant for organofluorine chemistry. hilarispublisher.com The successful automation of syntheses involving related fluorinated building blocks, such as for PET imaging agents, provides a strong precedent for this research direction. nih.govnih.gov
Development of Novel Functional Materials Beyond Liquid Crystals and Optoelectronics
While fluorinated benzoates are known components of liquid crystals and optoelectronic materials, the specific combination of substituents in this compound may impart properties suitable for other advanced materials. researchgate.net Future research could explore its potential as a monomer or additive in the creation of high-performance polymers, where the fluorine content can enhance thermal stability, chemical resistance, and specific optical properties. sigmaaldrich.com Another promising avenue is the development of novel metal-organic frameworks (MOFs), where the benzoate moiety can act as a ligand. The fluorine and ethoxy groups could influence the pore environment and sorption properties of the resulting MOFs, potentially leading to materials for gas separation, storage, or sensing of "forever chemicals" like perfluorinated compounds. utah.edu Research into novel benzoate ester-based molecules has already shown their potential in creating multifunctional luminescent materials. researchgate.net
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound. Future theoretical studies could provide deeper insights into its structure-reactivity relationships. For example, Density Functional Theory (DFT) calculations can be used to model the impact of the fluorine and ethoxy substituents on the electron distribution, bond energies, and reactivity of the various sites within the molecule. nih.govacs.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate reaction barriers for potential transformations, and explain experimental observations. researchgate.net These theoretical models can also help in the rational design of new catalysts or reagents for the selective functionalization of this compound and guide the development of materials with desired electronic or optical properties.
Expanding the Synthetic Utility as a Polyfunctional Building Block
This compound possesses multiple reactive sites, making it a potentially versatile polyfunctional building block for organic synthesis. nih.govbeilstein-journals.org Future research should aim to selectively manipulate each functional group—the ester, the ethoxy ether, and the aromatic ring's C-H and C-F bonds. For example, selective hydrolysis of the ester, cleavage of the ether, or substitution of the fluorine atoms could provide a range of useful intermediates. The presence of fluorine is known to modulate the properties of pharmaceuticals and agrochemicals, and this compound could serve as a starting point for the synthesis of new bioactive molecules. alfa-chemistry.comyoutube.comoup.com Its utility could be demonstrated by its incorporation into complex target molecules, showcasing its role in streamlining synthetic routes and introducing valuable fluorine atoms.
Illustrative Data for Related Compounds
Table 1: Physicochemical Properties of Related Methyl Difluorobenzoate Esters This table is for illustrative purposes and contains data for compounds structurally related to this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|---|---|
| Methyl 2,6-difluorobenzoate | 13671-00-6 | C₈H₆F₂O₂ | 172.13 | 203-204 | 1.281 | 1.476 |
Data sourced from references sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 2: Safety Information for Related Methyl Difluorobenzoate Esters This table is for illustrative purposes and contains data for compounds structurally related to this compound.
| Compound Name | Hazard Classifications | Signal Word | Flash Point (°C) |
|---|---|---|---|
| Methyl 2,6-difluorobenzoate | Not extensively classified | - | 95 |
Data sourced from references sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Q & A
Q. What are the recommended synthetic routes for Methyl 4-ethoxy-2,6-difluorobenzoate, and how can intermediates be optimized for yield?
The synthesis of structurally similar benzoate esters often involves esterification of the corresponding carboxylic acid. For example, methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) is synthesized by reacting 4-bromo-2,6-difluorobenzoic acid with methanol in the presence of trimethylsilyldiazomethane and acetic acid, achieving a 47% yield . Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents. Intermediate purification via crystallization (e.g., ethanol/n-hexane mixtures) is critical for improving yield and purity .
Q. How should this compound be stored to ensure stability in laboratory settings?
Similar fluorinated benzoates (e.g., methyl 2,6-difluoro-3-methylbenzoate) require storage at controlled temperatures (0°C–6°C) in airtight containers to prevent hydrolysis or decomposition. Use of desiccants and protection from light is recommended to maintain stability .
Q. What standard analytical techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : For confirming substituent positions (e.g., fluorine and ethoxy groups).
- Mass spectrometry (LCMS) : To verify molecular weight (e.g., m/z 251.1 observed for methyl 4-bromo-2,6-difluorobenzoate) .
- Chromatography (HPLC/GC) : For assessing purity (>95% for research-grade compounds) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or electronic properties of this compound?
Quantum chemical calculations (e.g., density functional theory) can predict molecular geometries, electrostatic potentials, and reaction pathways. For analogs like 4-ethoxy-2,3-difluoro benzamide, such studies reveal electron-withdrawing effects of fluorine atoms, which influence nucleophilic substitution reactivity . Tools like PubChem and DSSTox provide validated computational data .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzoate derivatives?
Discrepancies in NMR or IR spectra may arise from rotational isomers or solvent effects. For example, in methyl 2,6-difluoro-3-methylbenzoate, fluorine atoms at positions 2 and 6 create distinct coupling patterns. Deuterated solvents and variable-temperature NMR can clarify such ambiguities .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) affect the biological activity of difluorobenzoates?
Comparative studies on analogs like methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate suggest that bulkier substituents (e.g., ethoxy) may enhance steric hindrance, altering enzyme-binding affinity. In vitro assays with kinase inhibitors or receptor-binding models are recommended for activity profiling .
Methodological Considerations
Q. Experimental Design for Optimizing Fluorination Reactions
- Reagent selection : Use fluorinating agents like Selectfluor or DAST for regioselective fluorination.
- Reaction monitoring : Employ TLC or inline IR to track intermediate formation.
- Example : Methyl 4-bromo-2,6-difluorobenzoate synthesis achieved 47% yield via stepwise addition of trimethylsilyldiazomethane and acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
